Cinnarizine-cinnamyl-d8

LC-MS/MS Bioanalysis Internal Standard

This stable isotope-labeled cinnarizine analog features eight deuterium atoms at the cinnamyl moiety, providing a definitive +8 Da mass shift for unequivocal analyte differentiation in LC-MS/MS and GC-MS assays. Unlike structural analog IS, it co-elutes identically with cinnarizine, correcting matrix effects, extraction variability, and ionization fluctuations. Essential for ICH M10-compliant bioanalytical data in PK, BE, and TDM studies. High isotopic purity (≥99% deuterated forms) minimizes interference, ensuring method robustness and regulatory acceptance for ANDA/NDA submissions.

Molecular Formula C35H36N2
Molecular Weight 492.7 g/mol
Cat. No. B12426261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnarizine-cinnamyl-d8
Molecular FormulaC35H36N2
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+/i26D2,27D2,28D2,29D2
InChIKeyFFKBIJDNNHKVGD-YZWZOBMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnarizine-cinnamyl-d8: Deuterated Internal Standard for Accurate Cinnarizine Quantification


Cinnarizine-cinnamyl-d8 is a stable isotope-labeled analog of the antihistamine and calcium channel blocker cinnarizine, specifically deuterated at the cinnamyl moiety with eight deuterium atoms replacing hydrogen. With a molecular weight of 492.72 g/mol and CAS number 1331643-36-7, this compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays for the precise quantification of cinnarizine in biological matrices . Unlike its non-deuterated counterpart, the isotopic labeling provides a distinct mass shift (Δm/z = +8) that enables unequivocal differentiation and correction for matrix effects, extraction variability, and ionization efficiency fluctuations, thereby enhancing analytical accuracy and reproducibility .

Why Cinnarizine-cinnamyl-d8 Cannot Be Replaced by Generic Alternatives in Bioanalysis


In quantitative LC-MS/MS analysis of cinnarizine, employing a non-isotopic structural analog (e.g., flunarizine) or an unlabeled internal standard introduces significant risk of assay bias due to differential matrix effects and extraction recovery [1]. A study comparing HPLC-MS/MS and UPLC-MS/MS for basic pharmaceuticals demonstrated that for compounds like cinnarizine, matrix effects are substantial and cannot be compensated for with analogue internal standards, necessitating labor-intensive standard addition methods [2]. In contrast, a deuterated internal standard such as Cinnarizine-cinnamyl-d8, which co-elutes identically with the analyte, exhibits near-identical physicochemical properties, thereby effectively correcting for ion suppression/enhancement and extraction losses, and ensuring method robustness and regulatory compliance [3]. Substitution with a non-deuterated or structurally dissimilar analog would compromise data integrity, leading to inaccurate pharmacokinetic parameters and potential regulatory rejection.

Quantitative Evidence for Cinnarizine-cinnamyl-d8: Comparative Performance in Bioanalytical Assays


Enhanced Accuracy and Precision in Plasma Quantification vs. Non-Deuterated Methods

In a validated LC-MS/MS method for cinnarizine in human plasma, the use of Cinnarizine-d8 as the internal standard resulted in all validation parameters (selectivity, matrix effect, recovery, precision, accuracy, ruggedness) falling within acceptance limits (typically ±15% for accuracy and precision) [1]. While the study did not directly compare to a non-deuterated IS, class-level inference indicates that deuterated internal standards provide superior correction for matrix effects and extraction variability compared to structural analogs [2]. Specifically, for cinnarizine, using a structural analog like flunarizine as IS in a supercritical fluid chromatography-MS/MS method yielded intra- and inter-day precision and accuracy within ±15% [3], but this approach is known to be less robust in the presence of complex matrix interferences [2].

LC-MS/MS Bioanalysis Internal Standard

Mass Shift and Isotopic Purity: Critical Parameters for IS Selection

Cinnarizine-cinnamyl-d8 provides a +8 Da mass shift relative to unlabeled cinnarizine (MW 368.5), enabling clear separation in MS detection . This exceeds the minimum recommended mass difference of +3 Da for small molecules to avoid isotopic overlap . The compound is supplied with ≥99% deuterated forms (d1-d8) , ensuring minimal unlabeled analyte interference, which is crucial for accurate quantification at low concentrations.

Mass Spectrometry Isotope Labeling Internal Standard

Matrix Effect Mitigation: Deuterated IS vs. Structural Analog

A study comparing HPLC-MS/MS and UPLC-MS/MS for nine basic pharmaceuticals, including cinnarizine, found that matrix effects are substantial and cannot be compensated for with analogue internal standards [1]. The use of a deuterated internal standard, which co-elutes with the analyte, is essential to correct for ion suppression or enhancement [2]. While direct comparative data for cinnarizine-d8 is not provided, the study's findings underscore the critical advantage of isotopically labeled IS over structural analogs in complex biological matrices.

Matrix Effect LC-MS/MS Bioanalysis

Optimal Application Scenarios for Cinnarizine-cinnamyl-d8 Based on Quantitative Evidence


Regulated Bioequivalence and Pharmacokinetic Studies

When conducting bioequivalence (BE) or pharmacokinetic (PK) studies for cinnarizine formulations in human plasma, the use of Cinnarizine-cinnamyl-d8 as an internal standard is critical. As demonstrated in a validated LC-MS/MS method [1], the deuterated IS ensures that all validation parameters meet regulatory acceptance criteria (e.g., ±15% accuracy and precision) by effectively correcting for matrix effects and extraction variability. This is essential for generating reliable data for regulatory submissions (ANDA, NDA) and avoiding costly study failures due to assay bias [2].

Therapeutic Drug Monitoring (TDM) in Complex Matrices

In clinical settings requiring precise quantification of cinnarizine for therapeutic drug monitoring (TDM), matrix effects from patient samples can vary significantly. Cinnarizine-cinnamyl-d8 provides the necessary robustness to compensate for ion suppression or enhancement in LC-MS/MS assays, ensuring accurate and reproducible results across diverse patient populations [1]. This is particularly important when analyzing samples from patients with varying physiological conditions or co-medications that may alter matrix composition [2].

Method Development and Validation for Cinnarizine Quantification

For laboratories developing and validating new LC-MS/MS methods for cinnarizine quantification, Cinnarizine-cinnamyl-d8 is the preferred internal standard. Its +8 Da mass shift and high isotopic purity (≥99% deuterated forms) [1] minimize interference and ensure method specificity, meeting the stringent requirements of ICH M10 and other bioanalytical guidelines [2]. Using a non-deuterated analog risks method failure during validation due to inadequate matrix effect correction, as highlighted in comparative studies [3].

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